molecular formula C10H12N4O2 B029095 2,4-Diamino-6,7-dimethoxyquinazoline CAS No. 60547-96-8

2,4-Diamino-6,7-dimethoxyquinazoline

Cat. No.: B029095
CAS No.: 60547-96-8
M. Wt: 220.23 g/mol
InChI Key: ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
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Description

Ergonovine, also known as ergometrine, is an ergot alkaloid derived from the ergot fungus. It is primarily used in the medical field to induce uterine contractions and control postpartum hemorrhage. Ergonovine has a significant role in obstetrics due to its ability to stimulate uterine muscles, making it essential for managing bleeding after childbirth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergonovine can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by the addition of a hydroxyethyl group to produce ergonovine .

Industrial Production Methods

Industrial production of ergonovine typically involves the fermentation of claviceps purpurea, a type of ergot fungus. The fermentation process produces lysergic acid, which is then converted to ergonovine through a series of chemical reactions. The process includes hydrolysis, extraction, and purification steps to ensure high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ergonovine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lysergic acid derivatives, while reduction can yield various reduced forms of ergonovine .

Scientific Research Applications

Ergonovine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ergonovine

Ergonovine is unique due to its specific application in obstetrics for managing postpartum hemorrhage. Unlike ergotamine, which is primarily used for migraine treatment, ergonovine’s primary role is in inducing uterine contractions. Methylergonovine, while similar, is a semisynthetic compound with slightly different pharmacological properties .

Properties

IUPAC Name

6,7-dimethoxyquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399556
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-96-8
Record name 6,7-Dimethoxy-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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